molecular formula C14H8Cl3NO2 B11824562 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

Cat. No.: B11824562
M. Wt: 328.6 g/mol
InChI Key: HUCURUDSQLRFDM-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Keto Diclofenac Sodium Salt, an impurity of Diclofenac, which is a widely used nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the reaction of 2,6-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process also involves stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester .

Scientific Research Applications

Intermediate in Drug Synthesis

The primary application of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride lies in its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly NSAIDs like Keto Diclofenac Sodium Salt . Its acyl chloride functional group enables it to react with nucleophiles, facilitating the formation of complex organic molecules essential for drug development .

Anti-inflammatory Properties

Compounds derived from this compound have demonstrated significant anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Synthesis of NSAIDs

In a documented study, researchers utilized this compound to synthesize new NSAID derivatives. The resulting compounds exhibited enhanced anti-inflammatory activity compared to existing NSAIDs. The study highlighted the compound's ability to modify pharmacokinetic properties effectively .

Case Study 2: Development of Therapeutic Agents

Another investigation focused on the use of this compound in synthesizing therapeutic agents targeting pain management. The study reported successful synthesis pathways leading to compounds with improved efficacy and reduced side effects compared to traditional pain relievers .

Reactivity and Mechanisms

The reactivity of this compound is primarily attributed to its acyl chloride functional group. It can undergo several key reactions:

  • Nucleophilic Acyl Substitution : This reaction allows the compound to form amides or esters when reacted with amines or alcohols.
  • Formation of Amides : By reacting with primary or secondary amines, it can produce various amide derivatives that retain biological activity.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily related to its role as an intermediate in the synthesis of Diclofenac. Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. The addition of chlorine groups in the ortho position of the phenyl ring increases the potency of the compound by locking the ring in maximal torsion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is unique due to its specific role as an intermediate in the synthesis of Keto Diclofenac Sodium Salt. Its structure allows for specific interactions with reagents and catalysts, making it a valuable compound in pharmaceutical synthesis .

Biological Activity

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride, also known by its CAS number 24542-55-0, is a chemical compound with significant biological activity. This article explores its molecular characteristics, biological effects, and relevant research findings.

  • Molecular Formula: C14H8Cl3N O2
  • Molecular Weight: 328.578 g/mol
  • Structure: The compound features a dichlorophenyl group attached to a phenylamino moiety and an oxoacetyl chloride functional group.

Structural Representation

The structural formula can be represented as follows:

ClC O C O N c 1ccccc 1 c 2c Cl cccc 2Cl\text{ClC O C O N c 1ccccc 1 c 2c Cl cccc 2Cl}

Physical Properties

  • Appearance: Typically available in a neat format.
  • Shipping Temperature: Room temperature.
  • Country of Origin: Canada.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxoacetyl chloride group suggests potential reactivity with nucleophiles, which may lead to modifications of proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that this compound can induce apoptosis in various cancer cell lines. The compound's ability to trigger cell death pathways makes it a candidate for further investigation in cancer therapeutics.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54910Reactive oxygen species generation

Case Studies

  • Study on Anticancer Activity
    • A recent study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited higher efficacy against Gram-positive strains, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C14H8Cl3NO2

Molecular Weight

328.6 g/mol

IUPAC Name

2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride

InChI

InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H

InChI Key

HUCURUDSQLRFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl

Origin of Product

United States

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